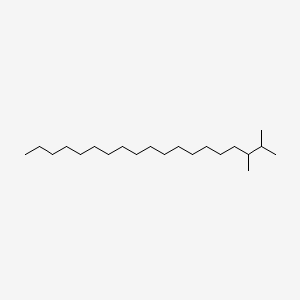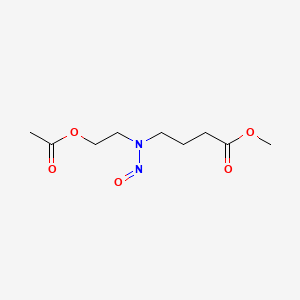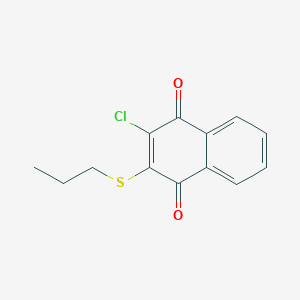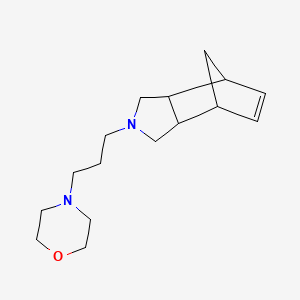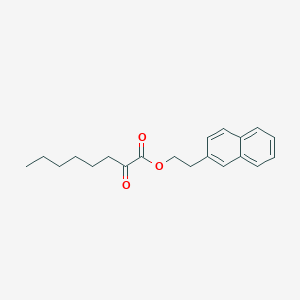
2-(Naphthalen-2-YL)ethyl 2-oxooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Naphthalen-2-YL)ethyl 2-oxooctanoate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are typically derived from an acid (usually carboxylic acid) and an alcohol. This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to an ethyl group and an oxooctanoate moiety. The presence of the naphthalene ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-YL)ethyl 2-oxooctanoate can be achieved through esterification reactions. One common method involves the reaction of 2-naphthyl ethanol with 2-oxooctanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and solvents can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Naphthalen-2-YL)ethyl 2-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: 2-(Naphthalen-2-YL)ethyl 2-hydroxyoctanoate
Substitution: Various substituted naphthalene derivatives
Aplicaciones Científicas De Investigación
2-(Naphthalen-2-YL)ethyl 2-oxooctanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Naphthalen-2-YL)ethyl 2-oxooctanoate involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, potentially disrupting cellular processes. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(Naphthalen-2-YL)oxazole: Another naphthalene derivative with different functional groups.
2-(4-Phenoxyphenyl)oxazole: Contains a phenoxyphenyl group instead of a naphthalene ring.
2-(4’-Bromo-2,2’,6,6’-tetramethyl-[1,1’-biphenyl]-4-yl)oxazole: Features a biphenyl structure with bromine substitution.
Uniqueness
2-(Naphthalen-2-YL)ethyl 2-oxooctanoate is unique due to its specific combination of a naphthalene ring and an oxooctanoate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
78998-23-9 |
|---|---|
Fórmula molecular |
C20H24O3 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-naphthalen-2-ylethyl 2-oxooctanoate |
InChI |
InChI=1S/C20H24O3/c1-2-3-4-5-10-19(21)20(22)23-14-13-16-11-12-17-8-6-7-9-18(17)15-16/h6-9,11-12,15H,2-5,10,13-14H2,1H3 |
Clave InChI |
CXVMACVCHLPKKL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)C(=O)OCCC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




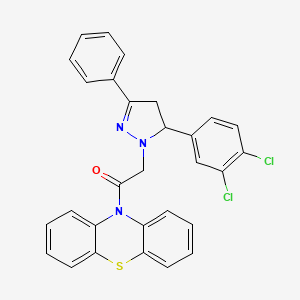
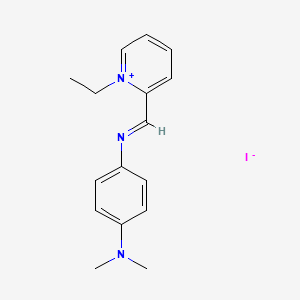
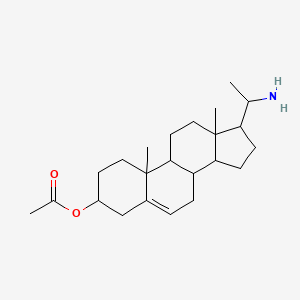
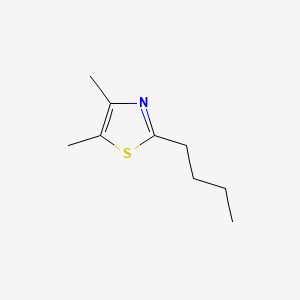
![(5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one](/img/structure/B14441064.png)
![Carbamic acid, [2-amino-6-(3,6-dihydro-1(2H)-pyridinyl)-3-oxido-4-pyrimidinyl]-, methyl ester](/img/structure/B14441076.png)
